molecular formula C9H7ClN2O B14048611 1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B14048611
M. Wt: 194.62 g/mol
InChI Key: WGNPUJBBALLQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

The synthesis of 1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.

    Reduction: Reduction reactions may involve the use of hydride donors.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Photocatalysis: This involves the use of light to drive chemical reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(7-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3

InChI Key

WGNPUJBBALLQNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC(=C2)Cl

Origin of Product

United States

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